

A comparative analysis of SLC13A5 inhibitors in metabolic research

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Compound of Interest

Compound Name: PF-06761281

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A Comparative Guide to SLC13A5 Inhibitors for Metabolic Research

Authored for: Researchers, Scientists, and Drug Development Professionals

The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a critical protein responsible for transporting extracellular citrate into cells.[1][2] This function places SLC13A5 at a crucial metabolic crossroads, as intracellular citrate is a key precursor for the synthesis of fatty acids and cholesterol and a regulator of cellular energy homeostasis.[2][3][4] Consequently, SLC13A5 has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][5] Pharmacological inhibition or genetic silencing of SLC13A5 has been shown to reduce hepatic lipid accumulation and improve insulin sensitivity in preclinical models.[2] This guide provides a comparative analysis of key SLC13A5 inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting appropriate tools for their studies.

Quantitative Comparison of SLC13A5 Inhibitors

The following tables summarize the potency and selectivity of prominent SLC13A5 inhibitors based on published in vitro data. Potency is primarily reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to block 50% of SLC13A5 activity.

Table 1: Inhibitor Potency (IC50) in Human and Rodent Models

Compound	Target	Assay System	IC50 Value (μM)	Reference
PF-06649298	Human SLC13A5	HEK293 Cells	0.408	[6]
Human SLC13A5	Human Hepatocytes	16.2	[6] [7] [8]	
Mouse Slc13a5	Mouse Hepatocytes	4.5	[6]	
PF-06761281	Human SLC13A5	HEK293 Cells	0.51	[9]
Human SLC13A5	Human Hepatocytes	0.74	[9]	
Mouse Slc13a5	Mouse Hepatocytes	0.21	[9]	
Rat Slc13a5	Rat Hepatocytes	0.12	[9]	
BI01383298	Human SLC13A5	Cell-based Assay	High-affinity	[5]

Table 2: Inhibitor Selectivity Profile

Selectivity is crucial for minimizing off-target effects. This table compares the potency of inhibitors against SLC13A5 and the related sodium-coupled dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3).

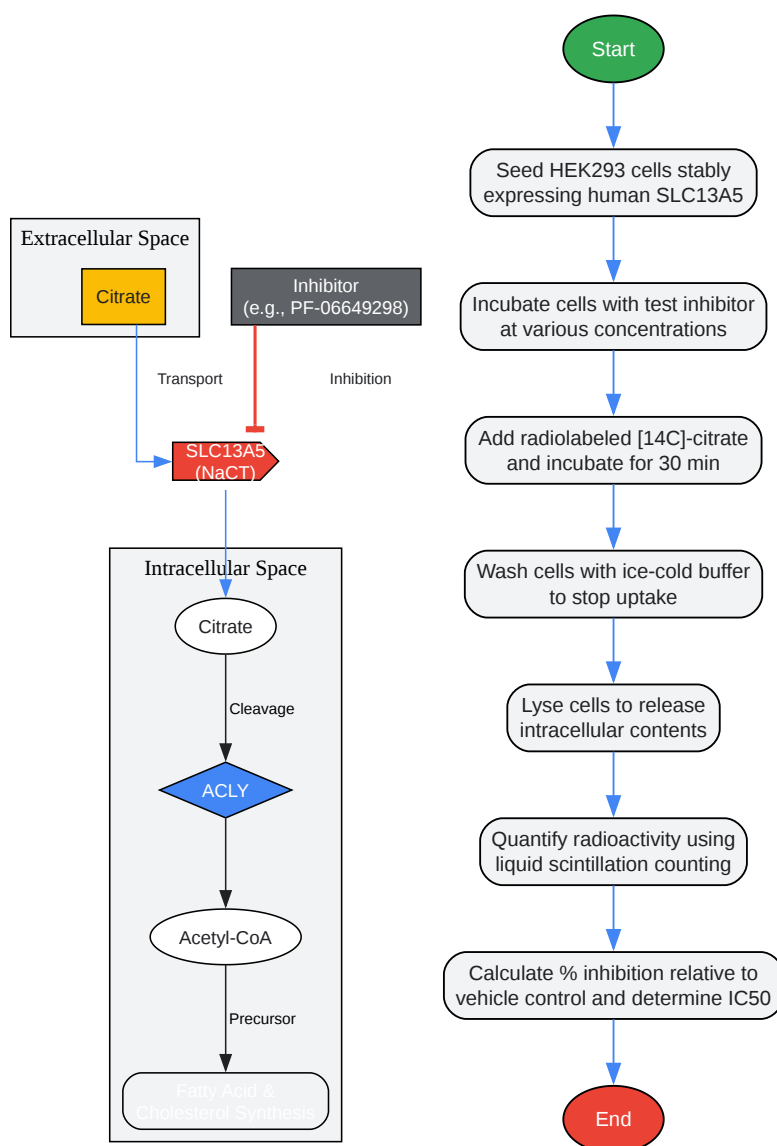
Compound	Target	IC50 Value (μM)	Selectivity (Fold vs. hSLC13A5)	Reference
PF-06649298	Human SLC13A5	0.408	-	[6]
Human NaDC1	>100	>245x	[6]	
Human NaDC3	>100	>245x	[6]	
PF-06761281	Human SLC13A5	0.51	-	[9]
Human NaDC1	13.2	~26x	[9]	
Human NaDC3	14.1	~28x	[9]	

Inhibitor Insights:

- PF-06649298 and **PF-06761281** are structurally related hydroxysuccinic acid derivatives that function as allosteric, state-dependent inhibitors.[10] Their inhibitory potency can be influenced by the ambient concentration of citrate.[10]
- PF-06649298 has demonstrated in vivo efficacy, reversing glucose intolerance and decreasing hepatic triglycerides in high-fat diet-fed mice.[6]
- BI01383298 is a more recently identified inhibitor noted for its high affinity and species selectivity, potently inhibiting human SLC13A5 while having no effect on the murine transporter.[5] This makes it a valuable tool for studying human-specific transporter function.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is essential for understanding the role and analysis of SLC13A5 inhibitors.



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